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Compound of Interest

Compound Name: DBCO-PEG3-oxyamine

Cat. No.: B12422140

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG3-oxyamine is a heterobifunctional linker that has emerged as a powerful tool in
bioconjugation and drug development.[1][2][3] Its unique structure, featuring a
dibenzocyclooctyne (DBCO) group and an oxyamine moiety separated by a hydrophilic
polyethylene glycol (PEG) spacer, enables two distinct and highly selective bioorthogonal
conjugation reactions. The DBCO group participates in copper-free Strain-Promoted Alkyne-
Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry,” while the oxyamine group
readily reacts with aldehydes and ketones to form stable oxime bonds.[3][4] This dual reactivity
allows for the precise and modular construction of complex biomolecular architectures, such as
antibody-drug conjugates (ADCSs), without the need for cytotoxic copper catalysts. The
integrated PEG3 spacer enhances aqueous solubility, reduces aggregation, and minimizes
steric hindrance of the conjugated molecules.

Core Properties and Specifications

DBCO-PEG3-oxyamine is typically supplied as a light yellow oil and is soluble in common
organic solvents like DMSO, DMF, DCM, THF, and acetonitrile. For optimal stability, it should
be stored at -20°C, protected from light and moisture. Repeated freeze-thaw cycles should be
avoided, and aliquoting the reagent is recommended for maintaining its reactivity.
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Property Value References
Molecular Formula C29H36N407

Molecular Weight 552.62 g/mol

Appearance Light yellow oil

Purity >95%

Solubility DMSO, DMF, DCM, THF,

acetonitrile

Storage Conditions

-20°C, protected from light and

moisture

Copper-Free Click Chemistry: The SPAAC Reaction

The DBCO moiety of the linker is central to its utility in copper-free click chemistry. It reacts with

azide-functionalized molecules through a [3+2] cycloaddition mechanism, driven by the ring

strain of the cyclooctyne. This reaction is highly efficient, bioorthogonal, and proceeds rapidly

under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.

Reaction Kinetics

The efficiency of the SPAAC reaction is quantified by its second-order rate constant. While

specific data for DBCO-PEG3-oxyamine is not readily available, the rates for similar DBCO

derivatives provide a reliable estimate. The presence of a PEG linker has been shown to

enhance reaction rates by reducing steric hindrance.
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Second-Order

DBCO
Reactant Azide Buffer Rate Constant References
Construct
(M—1s™?)
DBCO
Derivatives Benzyl Azide Various ~0.1-2.0
(general)
Sulfo DBCO- ]
) Model Azides PBS (pH 7.2) 0.32-0.85
amine
Sulfo DBCO- _
) Model Azides HEPES (pH 7) 0.55-1.22
amine
DBCO-PEGS5- )
Model Azides HEPES & PBS 0.18 - 0.37
Trastuzumab

Oxime Ligation: Reaction with Carbonyls

The terminal oxyamine group provides a second, orthogonal conjugation handle. It reacts with

aldehydes or ketones to form a stable oxime bond. This reaction is also highly chemoselective

and is most efficient under slightly acidic conditions (pH ~4.5-5.5), though it can proceed at

neutral pH, sometimes accelerated by catalysts like aniline and its derivatives. Oxime bonds

are significantly more stable to hydrolysis than corresponding hydrazone or imine bonds,

making them suitable for creating long-lasting bioconjugates.

Key Characteristics of Oxime Ligation
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Feature Description References

~4.5-5.5 for uncatalyzed

Optimal pH _
reaction
Aniline and its derivatives can
Catalysis accelerate the reaction at
neutral pH
Oxime bonds are more stable
Stability to hydrolysis than hydrazones
and imines
o Generally slower than SPAAC
Kinetics

at neutral pH without a catalyst

Experimental Protocols
Protocol 1: Conjugation of an Azide-Modified Protein
with DBCO-PEG3-Oxyamine (SPAAC Reaction)

Materials:

Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

DBCO-PEG3-oxyamine

Anhydrous DMSO or DMF

Desalting column for purification
Procedure:

o Prepare the DBCO-PEG3-oxyamine solution: Immediately before use, dissolve DBCO-
PEG3-oxyamine in anhydrous DMSO or DMF to a stock concentration of 10 mM.

o Reaction Setup:
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o To the azide-modified protein solution, add the DBCO-PEG3-oxyamine stock solution to
achieve a 1.5 to 3-fold molar excess of the linker over the protein.

o Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed
10% (v/v) to maintain protein integrity.

Incubation: Incubate the reaction mixture at room temperature for 2-12 hours. Reaction times
may vary depending on the protein and linker concentrations. For larger biomolecules,
incubation for up to 24 hours may be necessary to achieve higher conjugation efficiency.

Purification: Remove the excess, unreacted DBCO-PEG3-oxyamine and byproducts using a
desalting column (e.g., PD-10) equilibrated with a suitable buffer for your downstream
application.

Characterization: The degree of labeling can be determined by UV-Vis spectroscopy,
measuring the absorbance at 280 nm for the protein and ~309 nm for the DBCO group. The
disappearance of the DBCO absorbance indicates the progression of the reaction.

Protocol 2: Conjugation of an Aldehyde-Tagged Protein
with DBCO-PEG3-Oxyamine (Oxime Ligation)

Materials:

Aldehyde-tagged protein in an amine-free buffer

DBCO-PEG3-oxyamine

Anhydrous DMSO or DMF

Coupling buffer (e.g., 0.1 M sodium acetate, pH 5.5, or PBS, pH 7.4)

Aniline (optional, as a catalyst for neutral pH reactions)

Desalting column

Procedure:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b12422140?utm_src=pdf-body
https://www.benchchem.com/product/b12422140?utm_src=pdf-body
https://www.benchchem.com/product/b12422140?utm_src=pdf-body
https://www.benchchem.com/product/b12422140?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Prepare the DBCO-PEG3-oxyamine solution: Prepare a stock solution of DBCO-PEG3-
oxyamine in anhydrous DMSO or DMF as described in Protocol 1.

» Reaction Setup:
o Buffer exchange the aldehyde-tagged protein into the desired coupling buffer.

o Add the DBCO-PEG3-oxyamine stock solution to the protein solution to achieve a 5 to
20-fold molar excess.

o If performing the reaction at neutral pH, a catalyst such as aniline can be added to a final
concentration of 10-100 mM to accelerate the reaction.

 Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The
optimal time and temperature should be determined empirically.

 Purification: Purify the conjugate to remove excess linker and byproducts using a desalting
column equilibrated with the desired storage buffer.

o Characterization: The successful conjugation can be confirmed by techniques such as SDS-
PAGE, which will show a shift in the molecular weight of the protein, and mass spectrometry
for precise mass determination.

Visualizations
Chemical Structure of DBCO-PEG3-Oxyamine

Caption: Chemical structure of DBCO-PEG3-oxyamine.

SPAAC Reaction Mechanism
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SPAAC Reaction Mechanism
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Caption: Mechanism of the SPAAC reaction.

Oxime Ligation Mechanism

Oxime Ligation Mechanism
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Caption: Mechanism of oxime ligation.

Experimental Workflow for Dual Labeling
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Workflow for Dual Labeling
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Caption: Workflow for creating a dual-labeled conjugate.

Applications
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The unique properties of DBCO-PEG3-oxyamine make it a versatile tool for a wide range of
applications in research and drug development.

» Antibody-Drug Conjugates (ADCSs): This linker is extensively used in the synthesis of ADCs.
The DBCO moiety can be used to attach the linker to an azide-modified antibody, and the
oxyamine group can then be conjugated to a carbonyl-containing cytotoxic payload, or vice-
versa. This modular approach allows for the creation of homogenous and well-defined ADCs.

e Bioconjugation: It serves as a linchpin for connecting various biomolecules, including
proteins, peptides, and nucleic acids, to each other or to surfaces. This is crucial for the
development of advanced diagnostics, therapeutics, and biosensors.

o Cellular Imaging: By conjugating fluorescent dyes or probes to biomolecules via DBCO-
PEG3-oxyamine, researchers can visualize and track specific cells, proteins, or biological
processes in real-time.

e Drug Delivery: The linker can be used to couple therapeutic agents to targeting molecules,
enhancing drug delivery to specific sites while minimizing off-target effects. The PEG spacer
improves the solubility and circulation half-life of the resulting drug conjugates.

Conclusion

DBCO-PEG3-oxyamine is a highly valuable and versatile heterobifunctional linker for
advanced bioconjugation applications. Its ability to facilitate both copper-free click chemistry
and oxime ligation in a bioorthogonal manner provides researchers with a powerful tool for the
precise construction of complex biomolecular conjugates. The inclusion of a PEG spacer
further enhances its utility by improving the physicochemical properties of the final products.
For scientists and professionals in drug development, a thorough understanding of the
properties and experimental considerations of DBCO-PEG3-oxyamine is key to leveraging its
full potential in creating next-generation therapeutics and diagnostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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